N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and pyridazine rings in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials The key steps include the formation of the triazole and pyridazine rings, followed by their fusion to form the triazolopyridazine core
Formation of Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of Pyridazine Ring: This involves the reaction of hydrazine with diketones or their equivalents.
Fusion of Rings: The triazole and pyridazine rings are fused together through a cyclization reaction, often facilitated by a dehydrating agent.
Introduction of Piperidine and Benzyl Groups: The final step involves the alkylation of the fused ring system with piperidine and benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperidine moieties.
Reduction: Reduction reactions can occur at the triazole and pyridazine rings, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, leading to the modulation of their activity. This can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological properties.
Benzyl Derivatives: Benzyl-containing compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is unique due to the specific combination of the triazole, pyridazine, piperidine, and benzyl moieties in its structure. This unique combination imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H26N6O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-benzyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-15(2)20-24-23-18-10-11-19(25-27(18)20)26-12-6-9-17(14-26)21(28)22-13-16-7-4-3-5-8-16/h3-5,7-8,10-11,15,17H,6,9,12-14H2,1-2H3,(H,22,28) |
InChI Key |
UPURDOXDJAALDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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